2-[Bis(4-methylphenyl)methyl]benzotriazole

Radical Chemistry Organic Synthesis Structural Isomerism

Isolating the thermodynamically disfavored N2 regioisomer from N1/N2 alkylation mixtures presents a persistent challenge in benzotriazole chemistry. 2-[Bis(4-methylphenyl)methyl]benzotriazole (CAS 182057-79-0) is the authenticated N2-substituted isomer with a bulky diarylmethyl group that imparts distinct steric and electronic properties unobtainable from generic or N1-substituted benzotriazoles. • Diaryl(benzotriazol-2-yl)methyl radicals derived from this N2 isomer exhibit superior stability, eliminating the phenanthridine-forming ring-opening degradation pathway observed with N1 analogs. • The N2 substitution directs regioselectivity in subsequent lithiation or electrophilic attack, critical for SAR studies and synthetic auxiliary applications. • Serves as a well-defined model substrate for N1⇌N2 isomerization kinetic studies in dynamic covalent chemistry.

Molecular Formula C21H19N3
Molecular Weight 313.404
CAS No. 182057-79-0
Cat. No. B2396985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bis(4-methylphenyl)methyl]benzotriazole
CAS182057-79-0
Molecular FormulaC21H19N3
Molecular Weight313.404
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3N=C4C=CC=CC4=N3
InChIInChI=1S/C21H19N3/c1-15-7-11-17(12-8-15)21(18-13-9-16(2)10-14-18)24-22-19-5-3-4-6-20(19)23-24/h3-14,21H,1-2H3
InChIKeyWAZFISPSMDAYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[Bis(4-methylphenyl)methyl]benzotriazole Core Identity & Baseline


2-[Bis(4-methylphenyl)methyl]benzotriazole (CAS 182057-79-0) is a specific N2-substituted (2H) isomer within the benzotriazole class [1]. It possesses a molecular formula of C21H19N3 and a molecular weight of 313.40 g/mol . Distinguished by its bulky bis(4-methylphenyl)methyl group on the N2 position, it is primarily investigated as a synthetic intermediate and a scaffold for radical chemistry [2]. Its procurement value lies in its regiospecific identity, which imparts distinct reactivity profiles compared to its N1-substituted isomer and generic benzotriazole derivatives.

Why Generic Substitution Fails


Generic substitution fails because 2-[Bis(4-methylphenyl)methyl]benzotriazole is the N2 regioisomer, which is thermodynamically less favored and typically the minor product in N-alkylation reactions [1]. The presence of the bulky diarylmethyl group at the N2 position creates a distinct steric and electronic environment that directly impacts chemical stability and reaction pathways. Critical comparative evidence demonstrates that diaryl(benzotriazol-2-yl)methyl radicals exhibit superior stability over their N1-substituted counterparts, eliminating undesirable ring-opening side reactions [2]. Simply substituting with the N1 isomer (CAS 182057-43-8) or an unsubstituted benzotriazole introduces different reactivity profiles that can lead to divergent synthetic outcomes or material performance failures.

Differential Evidence


N2 vs. N1 Radical Stability

The N2-substituted benzotriazole scaffold provides a decisive stability advantage in radical chemistry. In a direct comparative study, diaryl(benzotriazol-1-yl)methyl radicals underwent an alternative ring-opening pathway to form phenanthridines, whereas the analogous diaryl(benzotriazol-2-yl)methyl radicals (derived from compounds like CAS 182057-79-0) completely averted this degradation pathway and formed stable dimers [1]. This confirms that N2-substitution is essential for applications requiring radical intermediates.

Radical Chemistry Organic Synthesis Structural Isomerism

Isomer Distribution: N2 Minor Component

At thermodynamic equilibrium, N-arylmethylbenzotriazoles strongly favor the N1 isomer. For analogous diarylmethylbenzotriazoles, isomer ratios (N1:N2) range from 57:43 to 71:29, with the N2 isomer never exceeding 43% of the mixture [1]. The target compound, being the N2 isomer, is the dramatically minor constituent at equilibrium, meaning it cannot be simply isolated from a thermodynamic mixture in high yield. Its procurement as a pure N2 isomer (>95% purity, such as the 98% specification available [2]) requires either kinetically controlled synthesis or preparative separation.

Isomer Separation Thermodynamic Equilibrium Regioselective Synthesis

N2 to N1 Isomerization

In Zn(OTf)2-catalyzed 1,6-aza-Michael additions, N2-adducts of benzotriazole are formed as minor isomers but are progressively converted into the thermodynamically more stable N1-adducts via a retro-aza-Michael reaction triggered by the Lewis acid catalyst [1]. This dynamic isomerization has direct consequences for users handling CAS 182057-79-0: exposure to Lewis acidic conditions or elevated temperatures can erode isomeric purity over time.

Retro-Aza-Michael Reaction Lewis Acid Catalysis Regioselectivity

Application Scenarios


Stable Radical Precursor

The demonstrated ability of diaryl(benzotriazol-2-yl)methyl radicals to form stable dimers without ring-opening, as confirmed by Katritzky et al., makes this compound a prime candidate for developing novel organic radical materials, spin probes, or polymerization initiators [1]. Researchers in molecular magnetism or dynamic nuclear polarization (DNP) should select this N2-isomer over the N1-isomer to avoid the phenanthridine-forming degradation pathway.

Regiospecific Synthetic Intermediate

In multi-step organic syntheses where the benzotriazole moiety serves as a synthetic auxiliary (e.g., in the preparation of β-amido ketones, aldehydes, or β-ketoesters), the N2-substitution pattern can direct subsequent lithiation or electrophilic attack with different regioselectivity compared to N1-substituted analogs [1]. Medicinal chemists requiring a specific N2-substituted scaffold for SAR studies should procure CAS 182057-79-0 rather than attempting to isolate it from N1/N2 mixtures, given that thermodynamic ratios heavily favor the N1 isomer [2].

Photostability & UV Absorber Development

Although quantitative UV absorption data for this specific compound are not available in the accessed literature, benzotriazole derivatives with bulky N2-substituents are a recognized subclass of UV absorbers. The N2-isomer's distinct geometry may offer different compatibility with polymer matrices or different photophysical properties compared to N1-substituted or phenolic benzotriazole UV absorbers like Tinuvin P [1]. Industrial researchers developing next-generation light stabilizers should evaluate this compound as a structurally differentiated candidate.

Isomerization Mechanism Studies

This compound serves as a valuable substrate for studying N1⇌N2 isomerization mechanisms in benzotriazoles. The thermal isomerization of N-arylmethylbenzotriazoles proceeds via heterolytic N–C bond cleavage followed by intermolecular rearrangement, and the bis(4-methylphenyl)methyl group's steric bulk influences both the equilibrium position and the rate of attainment [1]. Physical organic chemists investigating dynamic covalent chemistry or isomerization kinetics will find this compound a well-defined model system.

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